(6Z)-6-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-({4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a thiadiazolo ring, and multiple aromatic rings, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure the quality and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under ambient or slightly elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
(6Z)-6-({4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of (6Z)-6-({4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with similar structural features, used as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(6Z)-6-({4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties. Its trifluoromethyl group and thiadiazolo ring contribute to its high stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H23F3N4O4S |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H23F3N4O4S/c1-4-15-9-14(2)10-17(11-15)35-7-8-36-19-6-5-16(13-20(19)34-3)12-18-21(29)32-24(30-22(18)33)37-23(31-32)25(26,27)28/h5-6,9-13,29H,4,7-8H2,1-3H3/b18-12-,29-21? |
InChI Key |
HTXHVFNQZRIEIE-OIRHYCRXSA-N |
Isomeric SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC |
Origin of Product |
United States |
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